N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the ethylamino group: This step may involve nucleophilic substitution reactions.
Coupling with piperazine: The piperazine ring can be introduced through a coupling reaction, often using reagents like carbodiimides.
Final functionalization: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution or similar reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group or the piperazine ring.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carboxamide group.
Substitution: Both nucleophilic and electrophilic substitution reactions can be observed, especially on the aromatic ring and the pyrimidine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-[2-(methylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide
- N-(4-chlorophenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide
Uniqueness
N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide is unique due to its specific functional groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-4-21-19-22-15(3)14-18(24-19)25-10-12-26(13-11-25)20(27)23-16-6-8-17(9-7-16)28-5-2/h6-9,14H,4-5,10-13H2,1-3H3,(H,23,27)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRQHKDHFLGCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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